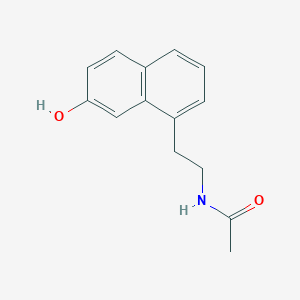

N-(2-(7-羟基萘-1-基)乙基)乙酰胺

描述

“N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide” is a chemical compound . It is also known as 7-Desmethyl-agomelatine . It is an effective agonist for melatonin receptors (MT1 and MT2) and an antagonist for 5-HT2C .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, a new N-heterocyclic ligand of (E)-N′-((2-hydroxynaphthalen-1-yl)methylene)-4-oxopiperidine-1-carbohydrazide was synthesized from the condensation reaction of 4-oxopiperidine-1-carbohydrazide and 2-hydroxynaphthalene-1-carbaldehyde in ethanol .Molecular Structure Analysis

The molecular formula of “N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide” is C14H15NO2 . The molecular weight is 229.27 g/mol.Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 511.3±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . It has 3 freely rotating bonds, 3 H-bond acceptors, and 2 H-bond donors .科学研究应用

Antimicrobial Studies

This compound has been utilized in the synthesis of new N-heterocyclic ligands that show promise in combating human pathogenic microorganisms . The ligand synthesized from this compound, when reacted with metal salts, forms complexes that have been tested against bacterial species like Escherichia coli and Salmonella typhi, as well as fungal species such as Candida albicans and Aspergillus niger. These studies are crucial for developing new antibiotics and treatments for infections.

Catalytic Potential

The structural motifs of aroyl hydrazone, which can be derived from this compound, have shown multifunctional potential in drug design due to their catalytic properties . This can lead to increased efficacy and decreased toxicity in pharmaceuticals, making it a valuable asset in medicinal chemistry research.

Mechanochromic Luminescence

A derivative of this compound, a naphthaldehyde-based Schiff base, has been synthesized to exhibit aggregation-induced emission and high-contrast reversible mechanochromic luminescence . This property is significant for the development of new materials that change color in response to mechanical stimuli, which can be used in sensors and security features.

Chemosensor for Metal Ions

The same naphthaldehyde-based Schiff base mentioned above also serves as an excellent fluorescent probe for detecting Cu(II) ions in solution . This application is particularly important for environmental monitoring and industrial processes where metal ion detection is crucial.

Drug Design and Molecular Docking

The compound’s derivatives have been used in molecular docking studies to reveal good binding scores with enzymes like Adenylate kinase and Peptide deformylase . This suggests potential applications in drug design, where the compound can be used to create drugs that specifically target these enzymes.

Fluorescent Probing in Cell Biology

A fluorescent probe based on this compound has been developed with a large Stokes shift, which is beneficial for reducing interference from excitation light . This probe has been successfully used to visualize mitochondrial pH fluctuations in live HepG2 cells, indicating its potential in cell biology and medical diagnostics.

安全和危害

属性

IUPAC Name |

N-[2-(7-hydroxynaphthalen-1-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-10(16)15-8-7-12-4-2-3-11-5-6-13(17)9-14(11)12/h2-6,9,17H,7-8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTZQBYXDYYXIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472360 | |

| Record name | N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide | |

CAS RN |

152302-45-9 | |

| Record name | N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

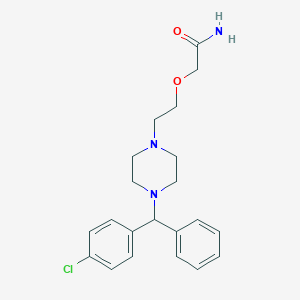

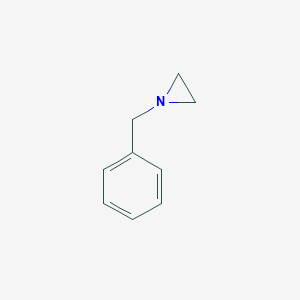

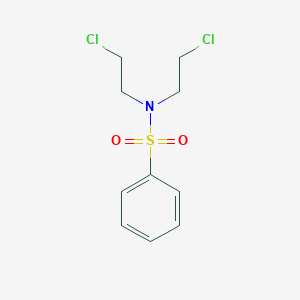

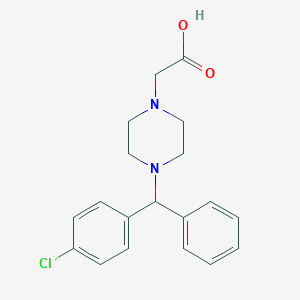

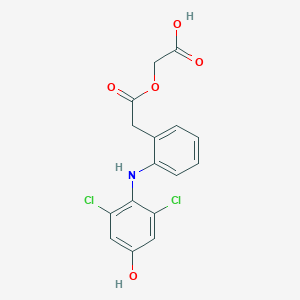

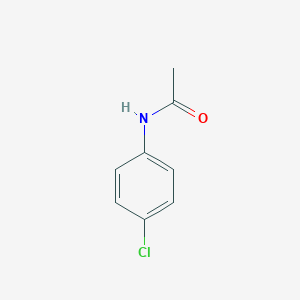

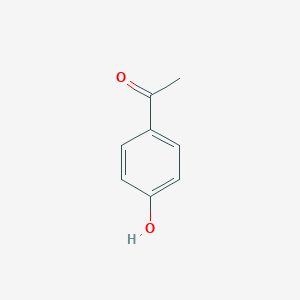

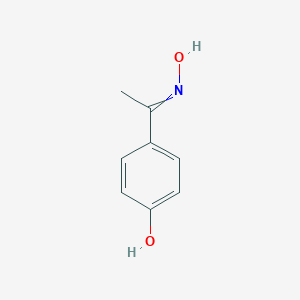

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。